![molecular formula C14H15FN8 B6452823 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549023-73-4](/img/structure/B6452823.png)
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine (6-FPP) is a novel purine derivative that has been studied for its potential applications in scientific research. 6-FPP is a fluorinated pyrimidine-piperazine hybrid that has demonstrated promising biological activities in vitro and in vivo.
Mechanism of Action
- TYK2 plays a crucial role in signaling pathways associated with immune responses, including those mediated by interleukin-23 (IL-23), IL-12, and type I interferons (IFNs) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Advantages and Limitations for Lab Experiments
The use of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine in lab experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, this compound is relatively stable and can be stored for extended periods of time. One limitation is that this compound is not water soluble and must be dissolved in organic solvents before use. Additionally, this compound is relatively expensive and may not be suitable for large-scale experiments.
Future Directions
There are several potential future directions for the use of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine in scientific research. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on gene expression. Finally, further research is needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.
Synthesis Methods
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is synthesized from 5-fluoropyrimidine-2-carboxylic acid and 1-methylpiperazine through a series of steps. The first step is the formation of an amide bond between the carboxyl group of the pyrimidine and the amine group of the piperazine. This is followed by a reaction with ethyl chloroformate to form the ethyl ester of the pyrimidine-piperazine hybrid. Subsequent treatment with sodium hydroxide and hydrochloric acid results in the formation of this compound.
Scientific Research Applications
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine has been studied for its potential application in scientific research. It has been found to have antiviral, anti-inflammatory, and anti-cancer effects in vitro and in vivo. This compound has also been used to study the effects of purine derivatives on the regulation of gene expression.
properties
IUPAC Name |
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBFOANMPWUGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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